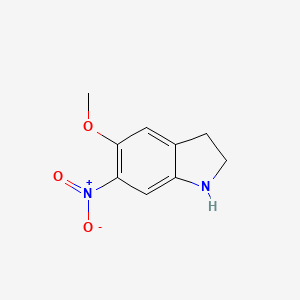

5-methoxy-6-nitro-2,3-dihydro-1H-indole

Descripción general

Descripción

Synthesis Analysis

The synthesis of indole derivatives, such as 5-methoxy-6-nitro-2,3-dihydro-1H-indole, often involves the use of various reduction methods . For instance, one approach involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . Another method involves the chemoselective reduction of the nitrile group in the presence of an amide .Molecular Structure Analysis

The molecular structure of this compound is based on the indole scaffold, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis

Indole derivatives, including this compound, are known to undergo a variety of chemical reactions . For instance, they can participate in antiviral activities, as demonstrated by the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate .Aplicaciones Científicas De Investigación

Synthesis of Derivatives

- The synthesis of deuterium-labeled standards of 5-methoxy-N,N-dimethyltryptamine (5-Meo-DMT) utilizes a modified 5-methoxy-1H-indole as a precursor. This process, involving the Batcho-Leimgruber strategy, highlights the use of 5-methoxy-1H-indole derivatives in the preparation of labeled compounds for research purposes (Xu & Chen, 2006).

Heterocyclic Compound Syntheses

- A novel method for acetalisation of formyl groups at the C3-position of 2, 3-dihydro-1H-pyrrolo[1, 2-a] indole skeleton was developed, showcasing the versatility of 5-methoxy-1H-indole derivatives in heterocyclic compound synthesis (Kametani et al., 1978).

Nucleophilic Substitution Reactions

- Research demonstrated that 1-methoxy-6-nitroindole-3-carbaldehyde, a derivative of 5-methoxy-1H-indole, is a versatile electrophile. It reacts regioselectively with nucleophiles, aiding in the preparation of 2,3,6-trisubstituted indole derivatives, indicating its significant role in indole chemistry (Yamada et al., 2009).

Antioxidant and Cytotoxicity Studies

- An investigation into the antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives prepared from 5-methoxytryptamine revealed moderate antioxidant properties. This study suggests the potential of 5-methoxy-1H-indole derivatives in developing β-carboline antioxidants (Goh et al., 2015).

Nanoparticle Synthesis

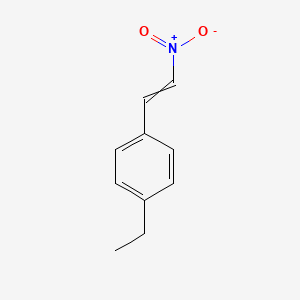

- Nanoparticles of 3-styrylindoles, including 3-(4-nitrostyryl)-5-methoxy-1H-indole, were synthesized, demonstrating enhanced fluorescence emission in certain derivatives. This highlights the application of 5-methoxy-1H-indole derivatives in the creation of fluorescent organic nanoparticles (Singh & Ansari, 2017).

Melatonin Receptor Research

- Studies on analogues of 6H-isoindolo[2,1-a]indoles, including 2-methoxyisoindolo[2,1-a]indoles, provided insights into the binding site of the melatonin receptor. This research is significant for understanding the interaction of 5-methoxy-1H-indole derivatives with biological receptors (Faust et al., 2000).

Mecanismo De Acción

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in the development of new therapeutic derivatives .

Mode of Action

The exact mode of action can vary depending on the specific derivative and target. Indole derivatives often work by binding to their target receptors and inducing a biological response .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For example, some derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence a compound’s bioavailability .

Result of Action

The result of action can vary depending on the specific derivative and its target. Many indole derivatives have shown promising results in treating a variety of conditions, from viral infections to cancer .

Action Environment

The action environment can influence the efficacy and stability of indole derivatives. Factors such as pH, temperature, and the presence of other compounds can all affect how an indole derivative behaves .

Direcciones Futuras

Indole derivatives, including 5-methoxy-6-nitro-2,3-dihydro-1H-indole, have diverse biological activities and hold immense potential for future therapeutic applications . For instance, they could be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .

Propiedades

IUPAC Name |

5-methoxy-6-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-14-9-4-6-2-3-10-7(6)5-8(9)11(12)13/h4-5,10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJWZASEAYSGRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

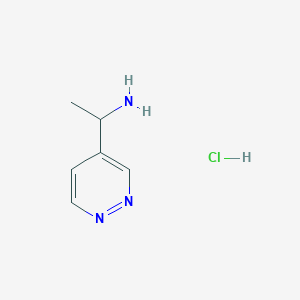

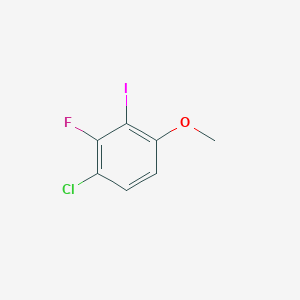

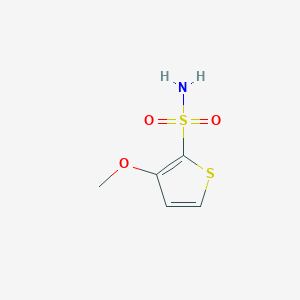

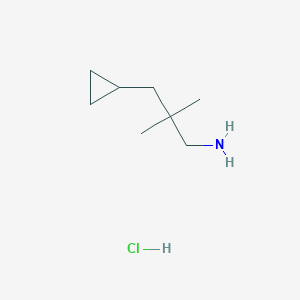

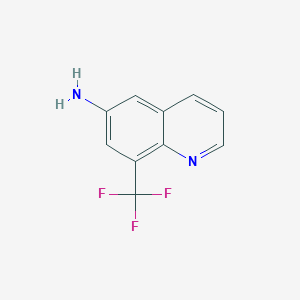

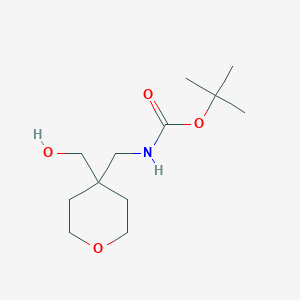

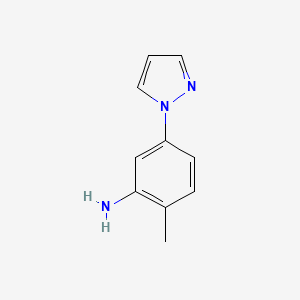

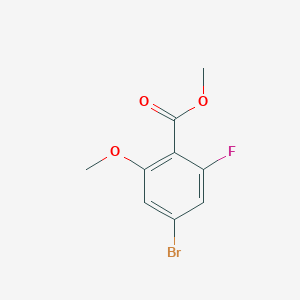

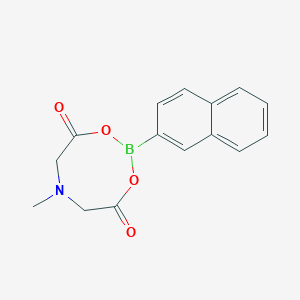

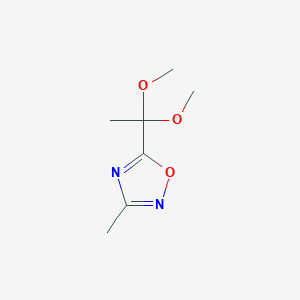

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide](/img/structure/B1429153.png)

![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1429159.png)

![Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1429162.png)